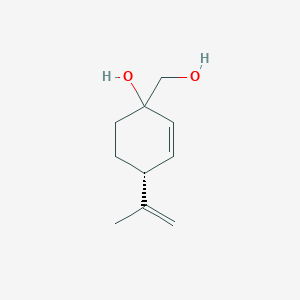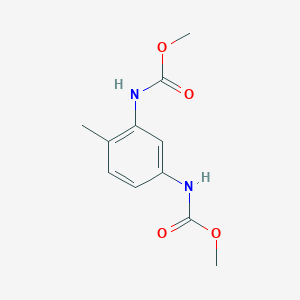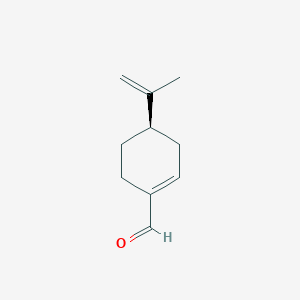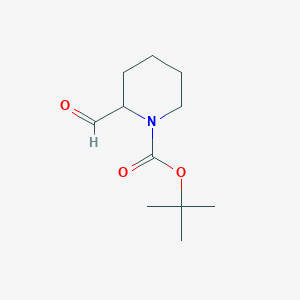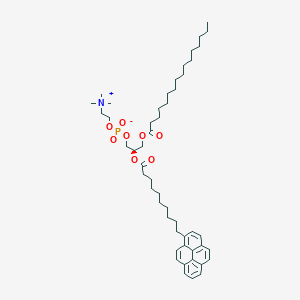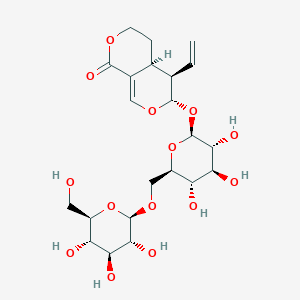![molecular formula C8H12O2 B132321 1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone CAS No. 145801-12-3](/img/structure/B132321.png)
1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone is a cyclic ketone compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. This compound is commonly referred to as Meldrum's acid and is widely used in organic synthesis, medicinal chemistry, and material science.
Mécanisme D'action
The mechanism of action of Meldrum's acid is not well understood. However, it is believed to act as a nucleophile, reacting with electrophiles to form new bonds. It can also act as a Lewis acid, accepting electron pairs from other molecules.
Effets Biochimiques Et Physiologiques
Meldrum's acid has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it has low toxicity and does not cause significant harm to living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
Meldrum's acid has several advantages for use in laboratory experiments. It is easy to synthesize, stable, and has a long shelf-life. It is also relatively inexpensive and readily available. However, its use is limited due to its low solubility in water and other common solvents.
Orientations Futures
There are several potential future directions for research on Meldrum's acid. One area of interest is its potential use as a catalyst in organic synthesis. Another area of interest is its potential use in the development of new materials, such as polymers and nanomaterials. Additionally, further research is needed to better understand its mechanism of action and potential biochemical and physiological effects.
In conclusion, Meldrum's acid is a cyclic ketone compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. It has been widely used in organic synthesis, medicinal chemistry, and material science. Further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
Meldrum's acid can be synthesized by the reaction of malonic acid with acetone in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction results in the formation of a cyclic intermediate, which is then hydrolyzed to yield Meldrum's acid.
Applications De Recherche Scientifique
Meldrum's acid has been widely used in scientific research due to its unique chemical properties and potential applications. It has been used as a reagent in organic synthesis to synthesize a variety of compounds, including heterocyclic compounds, β-lactams, and cyclic imides.
Propriétés
Numéro CAS |
145801-12-3 |
|---|---|
Nom du produit |
1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
1-(5-methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone |
InChI |
InChI=1S/C8H12O2/c1-6(9)8-5-3-4-7(8,2)10-8/h3-5H2,1-2H3 |
Clé InChI |
NDSMDDLYZYGLKC-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CCCC1(O2)C |
SMILES canonique |
CC(=O)C12CCCC1(O2)C |
Synonymes |
Ethanone, 1-(5-methyl-6-oxabicyclo[3.1.0]hex-1-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



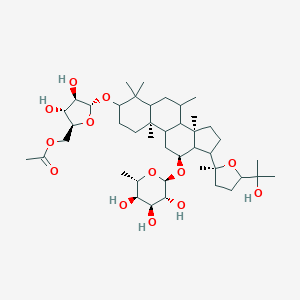
![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B132241.png)
![(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole](/img/structure/B132246.png)
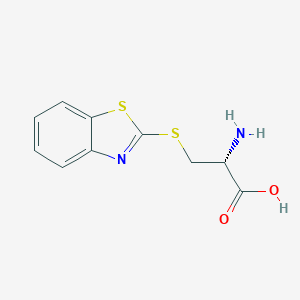
![2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B132251.png)
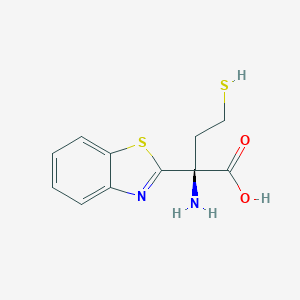
![1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone](/img/structure/B132254.png)
![[(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate](/img/structure/B132256.png)
